Disodium 1-hexadecyl 2-sulphonatosuccinate

water solubility monoester vs diester formulation compatibility

Disodium 1-hexadecyl 2-sulphonatosuccinate (CAS 42160-83-8, molecular formula C₂₀H₃₆Na₂O₇S, MW 466.54) is an anionic surfactant belonging to the sulfosuccinate monoester class. It is characterized by a single linear C16 (hexadecyl/cetyl) hydrophobic chain esterified to a sulfonated succinic acid head group bearing two anionic charges (sulfonate and carboxylate).

Molecular Formula C20H36Na2O7S
Molecular Weight 466.5 g/mol
CAS No. 42160-83-8
Cat. No. B12667721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDisodium 1-hexadecyl 2-sulphonatosuccinate
CAS42160-83-8
Molecular FormulaC20H36Na2O7S
Molecular Weight466.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCOC(=O)C(CC(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
InChIInChI=1S/C20H38O7S.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-27-20(23)18(17-19(21)22)28(24,25)26;;/h18H,2-17H2,1H3,(H,21,22)(H,24,25,26);;/q;2*+1/p-2
InChIKeyWSOLVYCTMKJMBJ-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Disodium 1-Hexadecyl 2-Sulphonatosuccinate (CAS 42160-83-8): Procurement-Relevant Identity and Class Characteristics


Disodium 1-hexadecyl 2-sulphonatosuccinate (CAS 42160-83-8, molecular formula C₂₀H₃₆Na₂O₇S, MW 466.54) is an anionic surfactant belonging to the sulfosuccinate monoester class [1]. It is characterized by a single linear C16 (hexadecyl/cetyl) hydrophobic chain esterified to a sulfonated succinic acid head group bearing two anionic charges (sulfonate and carboxylate). This structural architecture distinguishes it from sulfosuccinate diesters (e.g., dioctyl sodium sulfosuccinate, DOSS) and ethoxylated monoesters, and underpins its specific performance profile in aqueous formulations [2].

Workflow
Aqueous formulations without co-solvents
Selection Profile
High-foam monoester sulfosuccinate
Use Context
Electrolyte-rich or wide-pH-range systems

Why In-Class Sulfosuccinate Substitution Fails: Structural Differentiation of Disodium 1-Hexadecyl 2-Sulphonatosuccinate


Within the sulfosuccinate family, even small structural changes—monoester versus diester, linear versus branched alkyl chain, chain length (C12 vs. C16 vs. C18), and the presence or absence of ethoxylate spacers—produce large shifts in critical micelle concentration (CMC), surface tension at CMC (γCMC), water solubility, foam profile, wetting kinetics, and dermatological mildness [1][2]. Consequently, procurement decisions based solely on the generic “sulfosuccinate” label risk selecting a material with fundamentally different performance in end-use applications such as emulsion polymerization, personal care cleansing, or agricultural adjuvants. The evidence below quantifies where the C16 linear monoester diverges from its nearest structural analogs.

C16 Linear Monoester (Target)
Freely water-soluble, high-foam profile, does not require co-solvents.
Diester (e.g., DOSS)
Waxy, poorly water-soluble solid that is inherently low-foaming and often requires co-solvents.
C16 Linear Monoester (Target)
High electrolyte tolerance and alkali stability, supporting robust formulation windows.
Ethoxylated Monoesters
May lose efficacy in high-ionic-strength or alkaline media due to cloud-point and oxidative degradation risks.

Disodium 1-Hexadecyl 2-Sulphonatosuccinate: Head-to-Head Quantitative Performance Evidence


Monoester Architecture Confers Superior Water Solubility Versus Diester Sulfosuccinates (e.g., DOSS)

Disodium 1-hexadecyl 2-sulphonatosuccinate is a monoester sulfosuccinate bearing two hydrophilic anionic groups (sulfonate + carboxylate). In contrast, dioctyl sodium sulfosuccinate (DOSS, CAS 577-11-7) is a diester with only one sulfonate group and two bulky 2-ethylhexyl chains, rendering it a waxy, poorly water-soluble solid [1][2]. Lamberti Group explicitly states that “Sulfosuccinate diesters are much less water soluble than monoesters. They normally contain an additional solvent to maintain the product clarity” [3]. This solubility differential directly impacts ease of formulation: the C16 monoester can be incorporated into aqueous systems without co-solvents, while DOSS-based formulations often require alcohol or glycol ether co-solvents, adding cost, VOC content, and flammability concerns.

Aqueous Compatibility
Reported
Target: Freely water-soluble monoester.
DOSS: Waxy, poorly soluble diester.
Eliminates co-solvent burden for aqueous clarity.
Per manufacturer technical literature and patent disclosures.
water solubility monoester vs diester formulation compatibility

Surface Tension at CMC: Comparable to Branched Guerbet C16 Sulfosuccinate, but with Different Molecular Packing

For the structurally closest monoester comparator—disodium Guerbet hexadecyl sulfosuccinate (HDSS)—the γCMC measured by the Wilhelmy plate method at 25°C is 27.7 mN/m [1]. The linear C16 monoester (target compound) is expected to exhibit a γCMC in a similar range (typically 26–30 mN/m for C16 monoalkyl sulfosuccinates), based on the well-established relationship that γCMC depends primarily on chain length and head-group structure rather than chain linearity per se [2]. In comparison, the commercial diester DOSS (sodium dioctyl sulfosuccinate, Stepwet DOS 64A 150ND) exhibits a surface tension of 27.9 mN/m but at a substantially higher CMC of 1,323 mg/L , indicating that the monoester achieves comparable ultimate surface tension lowering at far lower bulk concentration.

Surface Tension / CMC
Cross-study comparable
γCMC ~27–28 mN/m
CMC significantly lower than DOSS (1,323 mg/L)
Achieves maximum surface tension reduction at lower use levels.
Conditions: 25°C, Wilhelmy plate method. Monoester CMC expected in 10⁻⁴–10⁻³ mol/L range.
critical micelle concentration surface tension surfactant efficiency

Foam Performance: High, Stable Foam Volume Versus Low-Foaming Diester Sulfosuccinates

In a standardized foam test, disodium Guerbet hexadecyl sulfosuccinate (HDSS) at 2.0 g/L produced a foam volume of 445 mL at 0.5 min and retained 235 mL after 30 min, indicating both high initial foamability and moderate foam persistence [1]. The linear C16 monoester is expected to display analogous foam behavior, consistent with its classification as a foam-boosting agent . By sharp contrast, dioctyl sodium sulfosuccinate (DOSS) is explicitly characterized as a “low foam” surfactant and is frequently formulated with defoamers to control foam generation [2][3]. This dichotomy stems from the monoester's double-headgroup structure promoting higher foam lamella stability, whereas the twin-tail diester architecture favors rapid interfacial migration at the expense of foam film elasticity.

Foam Profile
Cross-study comparable
HDSS analog: 445 mL (0.5 min), 235 mL (30 min) at 2.0 g/L.
DOSS: Inherently low foam.
Provides foam functionality without secondary boosters.
53% foam retention after 30 min reported for monoester analog.
foam volume foam stability cleansing applications

Electrolyte Compatibility and Alkali Stability: C16 Monoester Outperforms Ethoxylated Sulfosuccinates in Challenging Formulations

Patent literature explicitly identifies C16 alkyl sulfosuccinate monoester as a key component delivering high electrolyte compatibility, good pigment compatibility, and high alkali stability in cosmetic and pharmaceutical formulations [1]. These properties arise from the non-ethoxylated, double-anionic head group architecture, which is less susceptible to salting-out effects and pH-induced hydrolysis compared to ethoxylated sulfosuccinates (e.g., disodium laureth sulfosuccinate, AEO3-SS). Ethoxylated variants, while valued for mildness, exhibit inverse solubility behavior at elevated temperatures and are more prone to oxidative degradation of the polyoxyethylene chain in alkaline media [2]. The C16 monoester's powder processability via spray-drying—facilitated by its high melting point and low hygroscopicity relative to shorter-chain and ethoxylated analogs—further differentiates it for solid-form formulation [1].

Formulation Robustness
Class-level inference
High electrolyte tolerance and alkali stability cited in patent literature for C16 monoester.
May support robust formulation windows in high-ionic-strength media.
Distinct from ethoxylated variants prone to cloud-point effects.
electrolyte tolerance alkali stability cosmetic formulation

Disodium 1-Hexadecyl 2-Sulphonatosuccinate: Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Personal Care Cleansing Formulations Requiring High Foam and Mildness

The C16 monoester's documented foam-boosting function (foam volume ~445 mL at 2.0 g/L for the structurally analogous HDSS) combined with sulfosuccinate-class mildness makes it suitable for sulfate-free shampoos, facial cleansers, and baby care products where foam aesthetics and low irritation are non-negotiable [1][2]. Unlike DOSS, which is inherently low-foaming, this compound contributes directly to foam volume and stability without requiring secondary foam boosters.

Emulsion Polymerization Where Electrolyte Tolerance and Latex Stability Are Critical

The monoester's double-anionic head group provides both electrostatic and steric stabilization of growing latex particles, as demonstrated for sulfosuccinate monoesters in emulsion polymerization [1]. Its high electrolyte compatibility (per patent claims) ensures stable polymerization kinetics even in the presence of ionic initiators, buffers, or post-added salts [2]. This differentiates it from ethoxylated sulfosuccinates, which may lose efficacy under high-ionic-strength or elevated-temperature polymerization conditions.

Agricultural Adjuvant Formulations Where Rapid Wetting and Low Use Rate Are Required

With a γCMC in the 27–28 mN/m range and a CMC substantially lower than DOSS (1,323 mg/L), the C16 monoester can achieve maximum surface tension reduction at lower surfactant loading [1][2]. The wetting time of 10 seconds (3.0 g/L, canvas test) for the HDSS analog indicates rapid substrate wetting [1]. The monoester's water solubility without co-solvents simplifies formulation of aqueous tank-mix adjuvants compared to DOSS, which often requires solvent incorporation.

Solid-Form Cleansing Products (Powder Detergents, Bath Tablets) Requiring Spray-Dryable Surfactants

Patent literature explicitly identifies the C16 alkyl sulfosuccinate monoester as amenable to spray-drying into powder form, a property not universally shared by shorter-chain or ethoxylated sulfosuccinates [1]. This processability advantage enables incorporation into concentrated powder detergents, effervescent bath tablets, and solid cosmetic cleansers, where DOSS (a waxy, sticky solid) presents handling and formulation challenges [2].

Application
Selection Property
Validation Focus
Personal care cleansing
Foam boosting property
Foam volume and stability testing
Emulsion polymerization
Ionic strength tolerance
Latex stability in electrolyte media
Agricultural adjuvants
Surface tension reduction efficiency
Dynamic wetting and spread tests
Solid-form detergents
Powder processability
Spray-dry yield and powder flow
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